molecular formula C6H6N2OS B11921297 1-(Thiazol-2-yl)azetidin-2-one

1-(Thiazol-2-yl)azetidin-2-one

Cat. No.: B11921297
M. Wt: 154.19 g/mol
InChI Key: CCBLADXHKQXMMN-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)azetidin-2-one is a heterocyclic compound that combines the structural features of thiazole and azetidinone rings. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms, while azetidinone is a four-membered lactam ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of thiazole derivatives with β-lactam precursors under specific conditions. For instance, the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base like triethylamine can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Recrystallization from solvents like ethanol is often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-2-yl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against bacteria and fungi.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)azetidin-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In anticancer research, it may inhibit enzymes like topoisomerases, leading to DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(Thiazol-2-yl)azetidin-2-one is unique due to its combined structural features of thiazole and azetidinone rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)azetidin-2-one

InChI

InChI=1S/C6H6N2OS/c9-5-1-3-8(5)6-7-2-4-10-6/h2,4H,1,3H2

InChI Key

CCBLADXHKQXMMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C2=NC=CS2

Origin of Product

United States

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